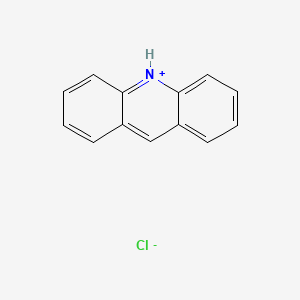

Acridinium chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acridin-10-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUESTGHCVFYOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[NH+]2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17784-47-3 | |

| Record name | Acridine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17784-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017784473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Acridinium Chloride and Its Derivatives

De Novo Synthesis Strategies for the Acridinium (B8443388) Core

De novo synthesis provides direct access to the acridinium framework from acyclic or simpler cyclic precursors. These methods are crucial for creating a wide array of substituted acridinium salts.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and has been adapted for the synthesis of acridinium salts. This approach typically involves the condensation of N-substituted diphenylamine (B1679370) derivatives with acyl chlorides in the presence of a Lewis acid. thieme-connect.de

A notable example is the synthesis of acridinium photocatalysts bearing electron-donating methoxy (B1213986) groups. thieme-connect.de This is achieved by reacting N-substituted diphenylamine derivatives with an acyl chloride, using trifluoromethanesulfonic acid as a catalyst at elevated temperatures (80°C), affording the desired acridinium salts in moderate to good yields (34–71%). thieme-connect.de More recently, a modular approach combining photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation, which includes a Friedel-Crafts acylation step, has been developed for the synthesis of diverse acridine (B1665455) derivatives. chemistryviews.org This one-pot method simplifies the synthesis and expands the range of possible structures. chemistryviews.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| N-substituted diphenylamine derivatives, Acyl chlorides | Trifluoromethanesulfonic acid, 80°C | Methoxy-substituted acridinium salts | 34-71% | thieme-connect.de |

| o-alkyl nitroarenes | Photo-excitation, Copper-catalyst | Diverse acridine derivatives | Not specified | chemistryviews.org |

| Symmetric triarylamine derivative, 2,4,6-trimethylbenzoyl chloride | Not specified | Methoxy- or amino-substituted acridinium salts | Not specified | chinesechemsoc.orgchinesechemsoc.org |

| Starting Material | Reagent | Key Steps | Product | Challenges | Reference |

| Acridone (B373769) | Aryl Grignard Reagent | 1. Grignard Addition2. Acid-mediated Aromatization | C9-substituted Acridinium Salt | Synthesis of functionalized acridones can be difficult. | chinesechemsoc.orgchinesechemsoc.org |

| 2,4,5-trifluorobromobenzene | Ethyl Formate, TEMPO/NaOCl | 1. Grignard Generation2. Oxidation3. Nucleophilic Aromatic Substitution | Fluorescent Acridone | Multi-step synthesis to obtain the acridone precursor. | nih.govnih.gov |

Condensation reactions provide a powerful route to acridinium salts. A notable strategy involves the condensation of a xanthylium salt with an aniline (B41778) derivative. This reaction is often facilitated by a base, such as triethylamine, and acetic acid to accelerate the process. thieme-connect.dersc.org This method can produce acridinium salts in high yields, sometimes up to 97%. thieme-connect.de However, the efficiency of this reaction can be diminished when using sterically hindered or electron-deficient anilines. thieme-connect.de Another approach involves the reaction of quinones with 1,3-dihydroxybenzene and an amine, leading to the formation of the acridine skeleton. thieme-connect.com

| Reactants | Catalyst/Conditions | Product | Yield | Limitations | Reference |

| Xanthylium salt, Aniline derivative | Triethylamine, Acetic acid | Acridinium salt | Up to 97% | Lower yields with sterically hindered or electron-deficient anilines. | thieme-connect.dersc.org |

| Quinones, 1,3-dihydroxybenzene, Amine | Not specified | Acridine derivative | Not specified | Not specified | thieme-connect.com |

A more recent and elegant strategy for synthesizing C9-substituted acridinium derivatives is through an oxidative Ugi-type reaction. rsc.orgrsc.org This multicomponent reaction starts with the copper-catalyzed oxidation of an N-substituted acridane at the C9 position. thieme-connect.dersc.org This generates a cationic intermediate that subsequently reacts with an isocyanide. rsc.orgscite.ai The addition of a benzoate (B1203000), formed in situ, is followed by a rearrangement to yield a C9-substituted imide-acridane. rsc.orgscite.ai The final step is an aromatization via hydride abstraction, typically using trityl perchlorate (B79767), to afford the desired acridinium salt. thieme-connect.dersc.org This method is valued for its ability to introduce complex functionality at the C9 position in a convergent manner. rsc.orgrsc.orgscite.ai

| Starting Material | Key Reagents | Key Steps | Product | Reference |

| N-substituted acridane | Copper(II) trifluoromethanesulfonate/bipyridyl, Dibenzoyl peroxide, Isocyanide, Trityl perchlorate | 1. Copper-catalyzed oxidation at C92. Reaction with isocyanide3. Ugi-type rearrangement4. Aromatization | C9-substituted imide-acridinium salt | thieme-connect.dersc.orgrsc.orgscite.ai |

Modular and Site-Selective Functionalization of Acridinium Scaffolds

While de novo syntheses are essential, the functionalization of existing acridinium scaffolds offers a modular and often more efficient route to novel derivatives. These late-stage functionalization methods allow for the precise tuning of the photocatalytic and photophysical properties of acridinium dyes. chinesechemsoc.orgchinesechemsoc.org

A significant advancement in the modular synthesis of acridinium photocatalysts is the site-selective late-stage C(aryl)-H alkylation. chinesechemsoc.orgchinesechemsoc.org This approach circumvents the often-challenging de novo synthesis of functionalized acridinium cores. chinesechemsoc.orgchinesechemsoc.org The methodology involves a cross-coupling reaction between an acridinium salt and an organotrifluoroborate, induced by visible light. chinesechemsoc.orgchinesechemsoc.org This is followed by an electrocatalytic dehydrogenation step to regenerate the aromatic acridinium system. chinesechemsoc.orgchinesechemsoc.org

This method exhibits broad functional group compatibility and allows for the introduction of a wide range of electronically and sterically diverse substituents at the 3 and 6 positions of the acridinium core. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds under mild conditions and is scalable, making it a practical route to a library of 3,6-functionalized acridinium photocatalysts. chinesechemsoc.org A plausible mechanism involves the single-electron transfer (SET) oxidation of the organotrifluoroborate by the excited acridinium salt, generating a transient alkyl radical and a persistent acridine radical, which then couple. chinesechemsoc.org

| Substrates | Key Steps | Key Features | Product | Reference |

| Acridinium salt, Organotrifluoroborate | 1. Photochemical addition (visible light)2. Electrocatalytic dehydrogenation | Modular, scalable, broad functional group tolerance, site-selective at C3 and C6 positions. | 3,6-functionalized acridinium photocatalysts | chinesechemsoc.orgchinesechemsoc.org |

Diversification through 1,5-Bifunctional Organometallic Reagents

A significant advancement in the synthesis of acridinium salts involves the use of 1,5-bifunctional organometallic reagents. rsc.orgthieme-connect.de This modular approach allows for the direct conversion of a wide range of carboxylic acid esters into the acridinium core. rsc.org

One strategy utilizes 1,5-bifunctional organomagnesium reagents, which are prepared from heteroatom-bridged precursors. These reagents react with carboxylic acid esters, and subsequent acidic workup leads to dehydration and the formation of the desired acridinium salt. This method has proven effective for a variety of esters, with yields ranging from 70-87%. thieme-connect.de For instance, the reaction with an electron-poor fluorobenzoate results in a higher yield (84%) compared to an electron-rich methoxybenzoate (70%). thieme-connect.de

Another powerful technique involves the generation of 1,5-dimetallic species through a double directed ortho-metalation (dDoM). thieme-connect.deresearchgate.net This method has been successfully applied to synthesize 1,8-dimethoxyacridinium salts, which are not readily accessible through traditional aromatic substitution methods due to the directing effects of the methoxy groups. thieme-connect.de The process starts with the dilithiation of bis(3-methoxyphenyl)amines, followed by reaction with various carboxylic acid esters to yield a range of uniquely substituted acridinium salts. rsc.orgthieme-connect.deresearchgate.net

A related approach begins with the double directed ortho-lithiation of biaryl ethers. The resulting 1,5-bifunctional nucleophile then reacts with a carboxylic acid ester to form a xanthylium salt. This intermediate can then be converted to the corresponding acridinium salt. thieme-connect.denih.gov The regioselectivity of the initial lithiation is often controlled by the presence of sterically bulky groups on the biaryl ether. nih.gov

These methods, summarized in the table below, offer a versatile and efficient route to a diverse library of acridinium derivatives, enabling the fine-tuning of their chemical and photophysical properties.

| Reagent Type | Precursor | Key Intermediate | Ester Scope | Typical Yield | Reference |

| 1,5-Organomagnesium | Heteroatom-bridged dihalide | 1,5-Grignard reagent | Broad (electron-poor and electron-rich) | 70-87% | thieme-connect.de |

| 1,5-Organolithium (dDoM) | Bis(3-methoxyphenyl)amines | Dilithiated amine | Varied carboxylic acid esters | Good | thieme-connect.deresearchgate.net |

| 1,5-Organolithium (dDoM) | Biaryl ether | Dilithiated ether | Carboxylic acid ester | Not specified | thieme-connect.denih.gov |

Influence of Substituents on Acridinium Core Construction and Properties

The nature and position of substituents on the acridinium core profoundly influence both the synthetic process and the resulting properties of the molecule. chinesechemsoc.orgontosight.ai This allows for the strategic design of acridinium compounds with tailored characteristics for specific applications. chinesechemsoc.orgchinesechemsoc.org

Influence on Synthesis:

The electronic nature of substituents on the ester reactant can impact the yield of acridinium salt formation when using 1,5-bifunctional organometallic reagents. For example, electron-withdrawing groups on the benzoate ester, such as a fluoro group, can lead to higher yields compared to electron-donating groups like a methoxy group. thieme-connect.de The steric bulk of substituents is also a critical factor. While some methods are tolerant of sterically demanding groups, others may be hindered. thieme-connect.denih.gov For instance, the synthesis of N-arylated acridinium salts with bulky substituents can be challenging, often requiring multi-step procedures. rsc.orgnih.gov

Influence on Properties:

Substituents are crucial for fine-tuning the photophysical and electrochemical properties of acridinium salts. researchgate.net

Redox Potentials: The introduction of electron-donating groups, such as amino or methoxy groups, generally lowers the excited-state reduction potential. rsc.org Amino groups can cause a significant decrease of approximately 0.3–0.4 V, while methoxy groups allow for finer adjustments in the range of 0.1–0.2 V. rsc.org Conversely, acridinium salts lacking these electron-donating functionalities can exhibit very high excited-state reduction potentials, reaching up to +2.32 V against a saturated calomel (B162337) electrode (SCE). rsc.org

Fluorescence Lifetime: The fluorescence lifetime of acridinium dyes can be modulated by altering the substituents on the acridinium core. chinesechemsoc.org Lifetimes can range from a few nanoseconds to over 30 nanoseconds. chinesechemsoc.org

Stability: Bulky substituents at the 2, 6, 7, and 9 positions, as well as the replacement of an N-methyl with an N-phenyl group, can enhance the chemical stability of the acridinium photosensitizer. rsc.orgresearchgate.net This increased stability is often attributed to the prevention of nucleophilic addition, which can lead to photobleaching. rsc.org The presence of two identical substituents in the 2- and 6-positions of a phenoxycarbonyl group generally imparts greater stability than a single substituent due to increased steric hindrance. nih.gov However, adding a third electron-withdrawing group at the 4-position, where it has no steric influence, can decrease stability. nih.gov

Chemiluminescence: Substituents on the acridinium ring have the most significant effect on chemiluminescent properties, such as the emission wavelength. cardiff.ac.uk However, these modifications often require more complex, multi-step syntheses. cardiff.ac.uk Steric and electronic factors of substituents on the phenoxy leaving group also play a crucial role in determining chemiluminescent properties. nih.govswan.ac.uk

The table below summarizes the general effects of different substituent types on the properties of the acridinium core.

| Substituent Type | Position(s) | Effect on Excited-State Reduction Potential | Effect on Stability | Other Notable Effects | Reference(s) |

| Electron-Donating (e.g., -NH₂, -OMe) | Core | Decrease | Can be enhanced with bulky groups | Fine-tunes redox properties | rsc.orgresearchgate.net |

| Electron-Withdrawing (e.g., -CF₃, -CN) | Core/Leaving Group | Increase | Can be enhanced with bulky groups | Can decrease stability if not sterically hindered | nih.govnih.govuni-regensburg.de |

| Bulky Alkyl (e.g., tert-butyl) | 2, 3, 6, 7, 9 | Can be tuned | Increase | Increases excited-state lifetime | chinesechemsoc.orgresearchgate.net |

| N-Aryl | N-10 | Can be tuned | Increase | Extends the range of redox properties | rsc.org |

Advanced Synthetic Techniques and Scalability

The development of advanced synthetic methodologies is crucial for the efficient and scalable production of acridinium chloride and its derivatives, meeting the demands of both research and potential industrial applications. thieme-connect.comx-mol.net

Continuous Flow Synthesis Processes

Continuous flow chemistry offers significant advantages over traditional batch processes for the synthesis of acridinium compounds, including improved safety, selectivity, scalability, and sustainability. researchgate.net The use of microreactors provides precise control over reaction parameters such as temperature, pressure, and reaction time. tue.nlacs.org

A notable application of flow chemistry is the scalable synthesis of acridinium photocatalysts. chinesechemsoc.org For instance, a four-step continuous-flow system has been developed for the 3,6-dialkylation of acridinium dyes. chinesechemsoc.orgchinesechemsoc.org This system integrates two photochemical and two electrochemical flow reactors, allowing for the synthesis to proceed without the need for isolating intermediates. chinesechemsoc.org The process involves a photochemical addition step followed by an electrocatalytic dehydrogenation. chinesechemsoc.org This modular method has demonstrated excellent functional group compatibility and scalability, enabling the production of acridinium photocatalysts on a decagram scale. chinesechemsoc.orgchinesechemsoc.org

The key advantages of using continuous flow for acridinium synthesis include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive intermediates or exothermic reactions. researchgate.net

Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, often leading to shorter reaction times and higher yields compared to batch reactions. researchgate.netacs.org

Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. thieme-connect.comacs.org

Integration of Multiple Steps: As demonstrated by the combined photochemical and electrochemical synthesis, flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process, which reduces waste and purification efforts. chinesechemsoc.orgacs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant reductions in reaction times and often leading to higher yields and cleaner reactions compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of acridine derivatives. rsc.orgresearchgate.net

In one example, a one-pot, multi-component synthesis of acridine derivatives was achieved using a cobalt-on-carbon (Co/C) catalyst derived from rice husks, with water as a solvent under microwave irradiation. rsc.org This green chemistry approach highlights the potential for environmentally benign synthesis. rsc.org

Another study reports a microwave-assisted method for synthesizing N-substituted acridine-1,8-dione derivatives. The reaction involves the condensation of 1,3-cyclohexanedione, substituted anilines, and 1,2,3-triazole aldehydes in an ethanol/water mixture with oxalic acid as a catalyst. researchgate.net This protocol demonstrated significantly better yields (76%–81%) and drastically reduced reaction times compared to the conventional heating method (50%–65%). researchgate.net

The primary benefits of microwave-assisted synthesis for acridinium compounds include:

Rapid Reaction Times: The efficient and direct heating of the reaction mixture by microwaves can dramatically accelerate reaction rates. rsc.orgresearchgate.net

Improved Yields: In many cases, microwave heating leads to higher product yields and fewer side products. researchgate.net

Energy Efficiency: Microwave synthesis can be more energy-efficient than conventional heating methods.

Green Chemistry: The use of environmentally friendly solvents like water and the potential for solvent-free reactions align with the principles of green chemistry. rsc.orgresearchgate.net

Photoredox Catalysis and Photocatalytic Applications

Fundamental Principles of Acridinium-Based Photoredox Catalysis

The photocatalytic cycle of acridinium (B8443388) salts is initiated by the absorption of visible light, which propels the catalyst into a highly reactive electronic excited state, capable of engaging in single-electron transfer (SET) processes with organic substrates. rsc.orgresearchgate.net

Photoinduced electron transfer (PET) is the cornerstone of acridinium photoredox catalysis. researchgate.netnih.gov The process begins when the acridinium salt (Acr⁺) absorbs a photon of visible light, promoting it to an electronically excited state (*Acr⁺). rsc.orgnih.gov This excited species is a much stronger oxidant than its ground-state counterpart. rsc.orgthieme-connect.de

The excited photocatalyst can then act as an electron shuttle. In a reductive quenching cycle, it interacts with an electron donor (D), accepting an electron to form a neutral acridine (B1665455) radical (Acr•) and the donor radical cation (D•⁺). rsc.orgrsc.orgthieme-connect.de Conversely, in an oxidative quenching cycle, the excited catalyst would donate an electron to an acceptor (A). rsc.orgrsc.org

Upon electronic excitation, some acridinium catalysts, like the 9-mesityl-substituted derivatives, form an intramolecular charge-separated singlet state. thieme-connect.de This state is generated by an electron transfer from the electron-rich mesityl group to the acridinium core. thieme-connect.de This singlet state can then undergo intersystem crossing to a long-lived triplet state, which is also a key photoactive species. thieme-connect.de

A defining characteristic of acridinium photocatalysts is their high excited-state reduction potential (E*red), often exceeding +2.0 V versus a saturated calomel (B162337) electrode (SCE). rsc.orgacs.org This strong oxidizing power allows them to activate a wide range of substrates that are inaccessible to many other photocatalysts. acs.org The excited-state lifetimes are typically in the nanosecond range, which is sufficient for diffusion-controlled photoinduced electron transfer reactions to occur. chinesechemsoc.orgrsc.orgresearchgate.net

The photophysical and electrochemical properties of acridinium dyes can be systematically tuned by modifying their molecular structure. chinesechemsoc.orgrsc.org Introducing different substituents on the acridinium core or the N-aryl group allows for the fine-tuning of redox potentials and excited-state lifetimes, enabling the rational design of catalysts for specific applications. chinesechemsoc.orgrsc.org For instance, the fluorescence lifetimes of custom-synthesized acridinium dyes can range from a few nanoseconds to over 30 ns. chinesechemsoc.org N-arylated acridinium salts were developed to have both high chemical stability and a broad range of redox properties (E*red = 1.62–2.08 V vs. SCE). rsc.org

| Photocatalyst | E*red (V vs. SCE) | Lifetime (τ) (ns) | Reference |

|---|---|---|---|

| Fukuzumi's Catalyst (Mes-Acr-Me⁺) | +2.06 | 6 | rsc.orgresearchgate.net |

| Nicewicz's Catalyst (Mes-Acr-Ph⁺) | ~+2.0 | 14.4 | thieme-connect.deresearchgate.net |

| 1,8-disubstituted aminoacridinium | +1.19 to +1.88 | - | rsc.org |

| Acridinium without amino groups | up to +2.32 | - | rsc.org |

| N-protonated 9-(2,4,6-trichlorophenyl)acridinium | +2.15 | - | acs.org |

The formation of the neutral acridine radical (Acr•) is a key step in the catalytic cycle, resulting from the single-electron reduction of the excited acridinium salt. chinesechemsoc.orgnih.gov Typically, this acridine radical is then oxidized in a subsequent step to regenerate the ground-state acridinium cation, thereby closing the catalytic cycle. nih.govthieme-connect.de

However, research has unveiled a more complex and powerful role for the acridine radical. researchgate.netnih.gov It was discovered that the persistent acridine radical (specifically, Mes-Acr•) can itself absorb a photon and be promoted to an excited state. nih.gov This excited radical possesses an exceptionally negative excited-state oxidation potential of -3.36 V vs. SCE, making it one of the most potent chemical reductants ever reported, with reducing power comparable to elemental lithium. researchgate.netnih.gov

This remarkable photoreductant behavior is attributed to the formation of a higher-energy twisted intramolecular charge transfer (TICT) state upon excitation. nih.gov This catalytically generated "super" photoreductant can facilitate challenging reductions of substrates with very low reduction potentials. researchgate.netnih.gov

Strategies for Enhancing Photocatalytic Activity

To broaden the scope and improve the efficiency of acridinium-based photocatalysis, researchers have developed innovative strategies that involve the use of co-catalysts and mediators.

Redox mediators can serve as electron shuttles, enabling catalytic cycles that might otherwise be inefficient. acs.org A notable discovery revealed that trace chloride anions, present as impurities in commonly used acridinium perchlorate (B79767) salts, can be harnessed for potent hydrogen atom transfer (HAT) catalysis when paired with a redox mediator. acs.orgacs.orgx-mol.net

In this system, the photoexcited acridinium catalyst first oxidizes the redox mediator, such as diphenyl ether (DPE). acs.org The resulting DPE radical cation is longer-lived than the initial excited photocatalyst and can effectively oxidize the trace chloride anion to a highly reactive chlorine radical. acs.org This chlorine radical is a powerful HAT agent capable of activating a wide range of otherwise inert C(sp³)–H bonds for subsequent functionalization, a task not achievable by the acridinium catalyst alone. acs.orgacs.org

A novel strategy to modulate the reactivity of acridinium catalysts involves anion-binding co-catalysis. upv.esnih.gov This approach leverages the ionic nature of the photocatalyst itself. By introducing a thiourea-based hydrogen-bond donor as a co-catalyst, an ion pair is formed in situ between the thiourea (B124793) and the halide anion of the acridinium salt. upv.esresearchgate.netresearchgate.net

This anion binding is crucial as it "unlocks" or enhances the photocatalytic activity of simple acridinium halide salts. upv.esnih.govresearchgate.net The formation of this effective anion-binding–photoredox ion pair complex modulates the electronic properties of the acridinium catalyst, enabling it to promote a variety of visible-light-driven transformations that are inefficient with the acridinium salt alone. upv.esnih.gov The formation of this ion pair and its role in enhancing photocatalytic activity have been supported by detailed anion-binding studies as well as steady-state and time-resolved spectroscopy. upv.esresearchgate.net

Acridinium Chloride in Organic Transformations

Acridinium salts, including this compound, have emerged as powerful organic photoredox catalysts due to their strong excited-state redox potentials, stability, and solubility in a wide range of solvents. rsc.orgrsc.org Upon visible light irradiation, the acridinium catalyst is promoted to an excited state, enabling it to act as a potent single-electron transfer agent. This property has been harnessed to facilitate a variety of organic transformations, offering sustainable and efficient alternatives to traditional methods. rsc.orgrsc.org

Carbon-Hydrogen Bond Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a significant goal in synthetic chemistry. This compound photocatalysis has proven to be an effective strategy for activating these bonds, paving the way for the construction of complex molecules from simple precursors. acs.orgx-mol.net

Acridinium photocatalysis has been successfully employed to facilitate Giese-type additions through the activation of unactivated C-H bonds. acs.orgx-mol.net In a notable example, a system utilizing an acridinium photocatalyst in conjunction with redox mediators like diphenyl ether or biphenyl (B1667301) demonstrated the capability to activate a diverse range of C–H bonds, including primary C(sp³)–H bonds. acs.org This activation leads to the formation of alkyl radicals, which can then add to electron-deficient alkenes in a Giese-type fashion. The process is characterized by its high efficiency and broad substrate scope. acs.orgx-mol.net

Table 1: Examples of Acridinium-Catalyzed Giese Additions

| Alkane Substrate | Alkene Acceptor | Product | Yield (%) |

|---|---|---|---|

| Cyclohexane | Acrylonitrile | Cyclohexylpropanenitrile | 85 |

| Adamantane | Methyl Acrylate | Methyl 3-(1-adamantyl)propanoate | 78 |

Minisci-type reactions, which involve the addition of a radical to a protonated heteroarene, represent a powerful tool for the direct functionalization of heteroaromatic compounds. Acridinium photocatalysis has enabled the generation of alkyl radicals from unactivated C-H bonds for subsequent Minisci-type couplings. acs.orgnih.gov A system employing an acridinium photocatalyst and a chloride anion source has been shown to effectively generate chlorine radicals, which then act as hydrogen atom transfer (HAT) agents to abstract hydrogen atoms from C-H bonds. rsc.org The resulting alkyl radicals can then engage in Minisci-type reactions with a variety of N-heteroarenes. uva.nlresearchgate.net This approach has been successfully applied to the coupling of alkanes with heteroarenes, demonstrating broad substrate applicability. researchgate.net

Table 2: Acridinium-Catalyzed Minisci-Type Reactions

| Alkane/Ether Substrate | Heteroarene | Product | Yield (%) |

|---|---|---|---|

| Cyclohexane | Lepidine | 4-Cyclohexyl-2-methylquinoline | 92 |

| Tetrahydrofuran | Isoquinoline | 1-(Tetrahydrofuran-2-yl)isoquinoline | 88 |

Hydrofunctionalization Reactions, including Anti-Markovnikov Selectivity

Acridinium photocatalysis has been instrumental in the development of anti-Markovnikov hydrofunctionalization reactions of alkenes. acs.orgd-nb.infosigmaaldrich.com These reactions, which install a functional group at the less substituted carbon of a double bond, are highly sought after in organic synthesis. The Nicewicz group has extensively reported on the use of acridinium salts as photocatalysts for various intermolecular and intramolecular alkene hydrofunctionalizations. rsc.orgacs.org The general mechanism involves the single-electron oxidation of the alkene by the photoexcited acridinium catalyst to form a radical cation intermediate. rsc.org This intermediate is then trapped by a nucleophile, followed by a hydrogen atom transfer (HAT) step to afford the final anti-Markovnikov product with high regioselectivity. acs.orgd-nb.info This strategy has been successfully applied to hydroetherification, hydroamination, and hydroacetoxylation reactions. d-nb.info More recently, an N-H acridinium catalyst with a high oxidation potential has enabled the anti-Markovnikov hydration of previously unreactive tri- and disubstituted olefins. researchgate.net

Table 3: Anti-Markovnikov Hydrofunctionalization using Acridinium Photocatalysis

| Alkene Substrate | Nucleophile/Reagent | Product | Selectivity (anti-Markovnikov) |

|---|---|---|---|

| Styrene | Methanol | 2-Methoxy-1-phenylethane | >99% |

| 1-Octene | Aniline (B41778) | N-(Octan-2-yl)aniline | >99% |

Decarboxylative Conversion Reactions

The decarboxylative functionalization of carboxylic acids provides a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds, as carboxylic acids are abundant and structurally diverse feedstocks. nih.govorganic-chemistry.org Acridinium photocatalysis has been shown to facilitate the direct decarboxylative conversion of carboxylic acids into a variety of valuable compounds. rsc.org For instance, Larionov and coworkers developed a photocatalytic system for the direct tricomponent decarboxylative coupling of carboxylic acids to produce sulfones, sulfinates, sulfonyl chlorides, and sulfonyl fluorides. rsc.org This process is initiated by a photoinduced proton-coupled electron transfer (PCET) within a hydrogen-bonded complex between the acridine catalyst and the carboxylic acid, which circumvents the challenging direct oxidation of the carboxylic acid. nih.gov

Table 4: Acridinium-Catalyzed Decarboxylative Conversions

| Carboxylic Acid | Reagent(s) | Product Type | Yield (%) |

|---|---|---|---|

| Phenylacetic Acid | SO₂, N-Chlorosuccinimide | Benzylsulfonyl chloride | 75 |

| Adamantane-1-carboxylic acid | Elemental Sulfur, Silane | Adamantane-1-thiol | 82 |

Reductive Transformations, including Aryl Halide Reductions

Acridinium-based photocatalysts have also demonstrated remarkable efficacy in mediating reductive transformations. nih.gov A particularly significant application is the reduction of aryl halides, which are common substrates in cross-coupling reactions. nih.govbeilstein-journals.org The Nicewicz group reported that upon photoexcitation and subsequent reduction, an acridinium salt can form a highly reducing acridine radical. beilstein-journals.org This radical, when excited by a second photon, becomes one of the most potent chemical reductants known, capable of reducing even challenging aryl chlorides. nih.govmdpi.com This consecutive photoinduced electron transfer (conPET) process has been successfully applied to the hydrodehalogenation of a wide range of electron-rich and electron-poor aryl bromides and chlorides. nih.govbeilstein-journals.org

Table 5: Reductive Dehalogenation of Aryl Halides with Acridinium Photocatalysis

| Aryl Halide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | Toluene | 95 |

| 4-Chlorobenzonitrile | Benzonitrile | 88 |

Integration of Acridinium Photocatalysis with Complementary Catalytic Systems

The efficacy of acridinium photocatalysis can be significantly enhanced by integrating it with other catalytic systems. This approach, often termed dual catalysis, allows for the development of novel synthetic transformations by combining the unique reactivity of photoredox-generated intermediates with the bond-forming capabilities of another catalyst.

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotocatalysis, has become a powerful strategy in modern organic synthesis. princeton.edu This synergistic approach combines the ability of acridinium photocatalysts to generate reactive radical intermediates under mild conditions with the unparalleled capacity of transition metal catalysts to forge new chemical bonds. princeton.edursc.org This combination has led to the development of a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgrsc.org

The fundamental principle of metallaphotocatalysis involves the photoredox catalyst modulating the oxidation state of the transition metal catalyst. acs.org This can occur through several mechanisms:

Direct single-electron transfer (SET) between the excited photocatalyst and the metal catalyst. acs.org

Generation of a radical species from a substrate, which then interacts with the transition metal catalyst. acs.org

Generation of a radical that undergoes SET with the metal catalyst. acs.org

This modulation of the metal's oxidation state can facilitate challenging steps in the catalytic cycle, such as reductive elimination, or enable the use of novel coupling partners. acs.org

Acridinium-Nickel Dual Catalysis

The combination of acridinium photocatalysis with nickel catalysis has proven to be a particularly fruitful area of research. rsc.orgbeilstein-journals.org Nickel catalysts are attractive due to their lower cost and unique reactivity compared to precious metals like palladium. beilstein-journals.org This dual catalytic system has been successfully applied to a variety of transformations, including C-H functionalization and cross-coupling reactions. beilstein-journals.org

For instance, a photoredox/nickel dual catalytic system has been developed for the site-specific arylation of ketones from tertiary alcohols. rsc.org This method utilizes a multiple-site proton-coupled electron transfer (MS-PCET) process enabled by the acridinium photocatalyst in conjunction with a nickel catalyst. rsc.org Another notable application is the decarboxylative C-C cross-coupling reaction, which allows for the use of abundant carboxylic acids as radical precursors. princeton.eduresearchgate.net

Table 1: Examples of Acridinium-Nickel Dual Catalytic Reactions

| Reaction Type | Acridinium Photocatalyst | Nickel Catalyst | Substrates | Product | Reference |

| Arylation of Ketones | Mes-Acr-Me⁺ | Ni(glyme)Cl₂ | Tertiary Alcohols, 4-Bromoacetophenone | Arylated Ketones | rsc.org |

| Decarboxylative C-C Cross-Coupling | Acridinium Salt | Ni(II) Co-catalyst | Carboxylic Acids, Aryl Halides | α-Aryl Carbonyl Compounds | researchgate.net |

| C(sp³)–H Methylation | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | Benzylic and α-Amino C-H Bonds | Methylated Products | beilstein-journals.org |

Acridinium-Palladium Dual Catalysis

While nickel catalysis has seen a recent surge in interest, palladium-catalyzed cross-coupling reactions remain a cornerstone of organic synthesis. The integration of acridinium photocatalysis with palladium catalysis has opened up new avenues for reactivity. beilstein-journals.org For example, a dual system employing an acridinium salt photocatalyst and a palladium catalyst has been used for the C(sp²)–H acylation of azobenzene (B91143) derivatives with α-ketoacids. beilstein-journals.orgnih.gov In this process, the photocatalyst generates an acyl radical from the α-ketoacid, which is then intercepted by a palladacyclic intermediate formed through C-H activation. beilstein-journals.orgnih.gov

A significant advancement in this area is the development of phosphinoacridine ligands that allow for the direct photoexcitation of the palladium complex, promoting reductive elimination from arylpalladium(II) carboxylate complexes. acs.org This approach, using electronically tunable ligands, enables the cross-coupling of aryl halides, including less reactive aryl chlorides, with carboxylic acids under visible light irradiation. acs.org The mechanism involves an intramolecular metal-to-ligand charge transfer (MLCT) in the excited state, which decreases the electron density at the palladium center and facilitates the bond-forming step. acs.org

Table 2: Examples of Acridinium-Palladium Dual Catalytic Reactions

| Reaction Type | Acridinium Photocatalyst | Palladium Catalyst | Substrates | Product | Reference |

| C(sp²)–H Acylation | Fukuzumi Acridinium Salt | Pd(TFA)₂ | Azobenzene Derivatives, α-Ketoacids | Acylated Azobenzenes | beilstein-journals.org |

| Cross-Coupling of Aryl Halides | Phosphinoacridine Ligand (acts as photocatalyst) | Palladium(II) | Aryl Halides, Carboxylic Acids | Aryl Esters | acs.org |

Acridinium-Copper and Acridinium-Cobalt Dual Catalysis

Beyond nickel and palladium, acridinium photocatalysis has been successfully combined with other transition metals like copper and cobalt. nih.govrsc.org A dual acridinium/copper catalytic system has been developed for the direct decarboxylative conjugate addition of carboxylic acids. nih.gov In this system, the acridinyl radical generated from the photocatalytic cycle reduces a Cu(I) catalyst to a Cu(0) species, which then participates in the conjugate addition. nih.gov

Similarly, combining acridinium photoredox catalysis with cobalt catalysis has enabled the efficient C-H amination of arenes. rsc.org This dehydrogenative cross-coupling reaction proceeds without the need for sacrificial oxidants and demonstrates a broad substrate scope. rsc.org

Table 3: Examples of Acridinium-Copper and Acridinium-Cobalt Dual Catalytic Reactions

| Reaction Type | Metal Catalyst | Acridinium Photocatalyst | Substrates | Product | Reference |

| Decarboxylative Conjugate Addition | Copper | Acridine Photocatalyst | Carboxylic Acids, Michael Acceptors | Conjugate Addition Products | nih.gov |

| C-H Amination of Arenes | Cobalt | Acridinium Photocatalyst | Arenes, Aliphatic Amines | Aminated Arenes | rsc.org |

The integration of acridinium photocatalysis with various transition metal catalytic systems represents a powerful and versatile platform for chemical synthesis. These metallaphotocatalysis approaches allow for the construction of complex molecules under mild conditions, often with high selectivity and functional group tolerance. princeton.edursc.org

Chemiluminescence and Bioluminescence Systems

Chemiluminescent Mechanisms of Acridinium (B8443388) Esters

The chemiluminescence of acridinium esters is a well-understood process valued for its high efficiency and the simplicity of its reaction conditions, requiring no catalyst other than a base. ijcce.ac.ir This characteristic provides a significant advantage in various analytical applications due to the resulting low background light levels. ijcce.ac.ir

The chemiluminescent reaction of acridinium esters is initiated under alkaline conditions with an oxidizing agent, typically hydrogen peroxide. mdpi.comgoogle.com The process begins with the nucleophilic attack of the hydroperoxide anion (OOH⁻) on the electron-deficient C-9 carbon atom of the acridinium ring. google.comresearchgate.netnih.gov This initial step is crucial and leads to the formation of a peroxide intermediate. ijcce.ac.ir

This peroxide intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl group. google.com This cyclization reaction results in the formation of a highly strained, energy-rich four-membered ring intermediate known as a 1,2-dioxetanone or a related dioxetane structure. ijcce.ac.irgoogle.combibliotekanauki.pl The formation of this unstable intermediate is a key step that primes the system for the subsequent light-emitting reaction. ijcce.ac.irmdpi.com The structural integrity of the leaving group and any substituents on the acridinium moiety can influence the efficiency of this transformation into the dioxetane intermediate. mdpi.com

The decomposition of the unstable dioxetane intermediate is a rapid process that leads to the formation of an electronically excited acridone (B373769) derivative. ijcce.ac.irmdpi.comresearchgate.net This decomposition is believed to occur through a chemically initiated electron exchange luminescence (CIEEL) mechanism. bibliotekanauki.pl In this process, an electron is transferred from the acridine (B1665455) nitrogen to the peroxide bond, leading to the cleavage of the dioxetanone ring and the release of carbon dioxide. nih.govbibliotekanauki.pl

The product of this decomposition is an excited singlet state of the corresponding N-alkylacridone. ijcce.ac.irnih.gov As this excited molecule relaxes to its ground state, it releases energy in the form of a photon, resulting in the emission of light. nih.govnih.gov The emitted light is typically in the blue region of the spectrum, with a maximum wavelength of approximately 430-442 nm. ijcce.ac.irsemanticscholar.org This entire process, from the triggering of the reaction to the emission of light, is very rapid, often completing in less than five seconds. bibliotekanauki.plrsc.org

Analytical Applications in Chemiluminescence Detection

Acridinium esters are extensively used as labels in chemiluminescent immunoassays and other analytical detection systems due to their unique properties that allow for highly sensitive and specific measurements. hbdsbio.comhbdsbio.com

A significant advantage of acridinium ester-based chemiluminescence is its high quantum yield and the low background noise associated with the reaction. mdpi.comhbdsbio.com This allows for the development of highly sensitive assays capable of detecting analytes at extremely low concentrations, with some systems achieving detection limits at the 10⁻¹⁹ mole level or even lower. mdpi.com The simple reaction mechanism, which does not require enzymatic catalysts, contributes to the low background signal, thereby enhancing the signal-to-noise ratio. ijcce.ac.irscrvt.com

Researchers have developed various acridinium ester derivatives to optimize performance for specific applications. scrvt.com For instance, the introduction of N-sulfopropyl groups enhances the hydrophilicity of the labels, which can reduce non-specific binding and improve assay sensitivity. scrvt.comresearchgate.net Furthermore, modifications to the acridinium ring, such as the addition of electron-donating methoxy (B1213986) groups, have been shown to increase the light output of the chemiluminescent reaction. researchgate.net The development of acridinium esters that produce chemiluminescence under neutral conditions has also expanded their applicability, for example, in highly sensitive assays for hydrogen peroxide. nih.gov

Acridinium esters are ideal labels for immunoassays due to their small size, high reactivity, and the stability of the resulting conjugates. hbdsbio.comscrvt.comgoogle.com They can be directly linked to a wide range of molecules, including antigens, antibodies, and nucleic acids, without significantly impairing the chemiluminescent signal. hbdsbio.comgoogle.comcreative-diagnostics.com This versatility has led to their widespread use in automated immunoassay systems for clinical diagnostics, where they are used to detect hormones, tumor markers, infectious agents, and cardiac markers. hbdsbio.comsiemens-healthineers.com

The performance of acridinium ester-based immunoassays can be enhanced through various strategies. The evolution of acridinium ester technology has produced molecules with improved quantum yield and hydrophilicity, leading to better low-end precision and sensitivity in assays for analytes like thyrotropin and troponin I. scrvt.com The use of hydrophilic linkers, such as hexa(ethylene)glycol, in acridinium ester labels can also contribute to improved assay performance. researchgate.net Additionally, the phenomenon of signal modulation upon antibody binding has been exploited to develop homogeneous assays, where the light emission is either increased or decreased depending on whether the acridinium-labeled tracer is free or bound to an antibody. google.com

Surfactants play a critical role in modulating the chemiluminescence of acridinium esters, particularly in automated immunoassay systems. researchgate.netnih.gov Cationic surfactants, such as cetyltrimethylammonium chloride (CTAC), are commonly used to accelerate the kinetics of light emission and enhance the total light output. rsc.orgresearchgate.net The presence of CTAC can compress the emission time to less than five seconds and increase the light yield by three to four-fold. researchgate.netresearchgate.net

The mechanism of this enhancement is twofold. Firstly, the cationic micelles create a high local concentration of the reactive hydroperoxide anions at the micellar surface, which accelerates the bimolecular reaction. rsc.orgrsc.orgrsc.org Secondly, the less polar microenvironment within the micelle is conducive to the formation and stabilization of the key dioxetane or dioxetanone intermediates, which enhances the efficiency of the light-emitting pathway. rsc.org The type of surfactant has a significant impact; cationic surfactants are most effective at accelerating kinetics, while anionic surfactants like sodium dodecyl sulphate (SDS) can have the opposite effect, slowing down the emission. nih.govmdpi.comnih.gov The effect of surfactants is most pronounced at concentrations above their critical micelle concentration (CMC). mdpi.comnih.gov

Bioluminescence Applications

While acridinium compounds are primarily associated with chemiluminescence, their application in broader bioluminescence-based systems, often in conjunction with enzymatic components, showcases their versatility. These applications leverage the high sensitivity and low background noise characteristic of light-emitting reactions.

In Vitro Biosensing Applications

Acridinium esters are widely employed as chemiluminescent labels in in vitro diagnostic assays. researchgate.net Their ability to be easily coupled to proteins and nucleic acids without significantly diminishing their quantum yield makes them ideal for immunoassays and nucleic acid probe assays. hbdsbio.comoup.com

The mechanism of acridinium ester chemiluminescence involves a reaction with hydrogen peroxide in an alkaline environment. This reaction leads to the formation of an electronically excited N-methylacridone, which then emits a photon as it returns to its ground state. hbdsbio.com A key advantage of this system is that it does not require a catalyst, simplifying the assay procedure. frontiersin.org The light emission is typically a rapid "flash," with the maximum intensity reached in approximately 0.4 seconds and a half-life of about 0.9 seconds, allowing for swift and efficient detection. hbdsbio.com

These properties have enabled the development of ultrasensitive assays for a wide range of analytes, including hormones, antigens, antibodies, and nucleic acid fragments, with detection limits reaching the attomole (10⁻¹⁸ mole) and even sub-attomole levels. oup.comfrontiersin.orgmdpi.com The high signal-to-noise ratio, resulting from the absence of an external light source, further enhances their sensitivity. nih.gov

Table 1: Characteristics of Acridinium Ester-Based Biosensing

| Feature | Description |

| Detection Principle | Chemiluminescence |

| Primary Compound | Acridinium Ester |

| Reaction Trigger | Hydrogen peroxide and alkaline conditions |

| Light Emission | Flash-type, rapid kinetics |

| Key Advantage | High sensitivity, no catalyst required |

| Common Analytes | Proteins, nucleic acids, hormones |

In Vivo Imaging Methodologies (animal models)

The application of acridinium derivatives extends to in vivo imaging in animal models, primarily through the use of radioactively labeled compounds for techniques like Positron Emission Tomography (PET). oup.comsnmjournals.org These studies aim to visualize and track biological processes and the distribution of specific molecules within a living organism.

For instance, radioiodinated acridine derivatives have been synthesized and evaluated as potential probes for imaging prion protein deposits in the brain, which are associated with neurodegenerative diseases. nih.gov In these studies, derivatives are assessed for their binding affinity to target aggregates and their distribution in animal models. nih.gov One such 2-methoxy derivative, [¹²⁵I]2, demonstrated a high binding affinity to recombinant mouse prion protein aggregates. nih.gov

Another area of active research is the development of ¹⁸F-labeled acridinium cations as potential agents for myocardial perfusion imaging (MPI) with PET. oup.comsnmjournals.org The rationale is that these delocalized lipophilic cations can accumulate in mitochondria, which are abundant in cardiomyocytes. snmjournals.org Preclinical studies with compounds like [¹⁸F]SYN2, an ¹⁸F-acridinium derivative, have shown promising results in rat models, exhibiting rapid plasma clearance and high, stable uptake in the myocardium, allowing for clear visualization of the heart. oup.com

Table 2: Examples of Acridinium Derivatives in In Vivo Imaging

| Compound/Derivative | Imaging Technique | Target/Application | Animal Model | Key Finding |

| [¹²⁵I]2 (2-methoxy acridine derivative) | Fluorescence Imaging/Autoradiography | Prion protein (PrPSc) deposits | Mice | High binding affinity to PrP aggregates. nih.gov |

| [¹⁸F]SYN2 (¹⁸F-acridinium derivative) | MicroPET | Myocardial Perfusion Imaging | Wistar Rats | High and stable uptake in the myocardium. oup.com |

| AO-DEG-[¹⁸F]F (¹⁸F-labeled acridinium cation) | PET/CT | Myocardial Perfusion Imaging | Sprague-Dawley Rats | Showed modest uptake in the heart, further optimization planned. snmjournals.org |

Luciferase and Luciferin-Based Reporter Systems

Luciferase and luciferin-based reporter systems are a cornerstone of bioluminescence research, widely used to study gene expression and other cellular processes. thermofisher.comtransgenbiotech.com These systems typically involve the introduction of a luciferase gene into cells, which then produces the luciferase enzyme. thermofisher.com When the corresponding luciferin (B1168401) substrate is supplied, the enzyme catalyzes a light-producing reaction. thermofisher.com

While acridinium compounds are not luciferases or luciferins themselves, their chemiluminescent properties are sometimes utilized in dual-reporter or multiplexed assay systems alongside luciferase-based reporters. google.comgoogle.com This allows for the simultaneous measurement of different biological activities. For example, a beetle luciferase and its luciferin could be used as one reporter system, while an acridinium ester provides a separate, chemically distinct light-emitting signal. google.comgoogle.com

The primary advantage of luciferase reporter assays is their exceptional sensitivity and broad dynamic range. thermofisher.com Different luciferase enzymes from various organisms have distinct light emission properties, enabling the design of multiplex assays where two or more luciferases can be measured independently. thermofisher.com These assays can be designed to have either "flash" or "glow" kinetics, providing flexibility for different experimental needs. thermofisher.com

Table 3: Common Luciferase-Luciferin Systems

| Luciferase | Substrate | Common Use |

| Firefly Luciferase (Fluc) | D-luciferin | Reporter gene assays |

| Renilla Luciferase (Rluc) | Coelenterazine | Internal control in dual-reporter assays |

| Gaussia Luciferase (Gluc) | Coelenterazine | Secreted reporter for real-time assays |

| NanoLuc® Luciferase | Furimazine | High-sensitivity reporter assays |

Chemosensor Development and Anion Detection

Principles of Acridinium-Based Chemosensing

The foundation of acridinium-based chemosensing lies in the distinct changes in their fluorescence and colorimetric properties upon binding with a target analyte. These changes are governed by specific photophysical and chemical processes.

Fluorescence quenching is a primary mechanism employed in acridinium-based sensors for the detection of ions, especially halides. researchgate.netspiedigitallibrary.org This process involves a decrease in the fluorescence intensity of the acridinium (B8443388) fluorophore upon collision with a quencher ion. spiedigitallibrary.org The principle is often described by the Stern-Volmer equation, which relates the reduction in fluorescence to the concentration of the quenching agent. spiedigitallibrary.org

Several mechanisms can lead to fluorescence quenching in acridinium-based sensors:

Collisional (Dynamic) Quenching: This occurs when the excited fluorophore (the acridinium cation) encounters a quencher ion (e.g., a halide) during its excited-state lifetime. researchgate.netspiedigitallibrary.org The interaction is diffusion-controlled, and upon collision, the fluorophore returns to the ground state without emitting a photon. psu.edu The sensitivity to different halides often increases from chloride to bromide to iodide, reflecting the efficiency of the quenching process. researchgate.net

Photoinduced Electron Transfer (PET): In some sensor designs, a receptor unit is tethered to the acridinium fluorophore. In the absence of a target ion, an electron can be transferred from the receptor to the excited acridinium, quenching its fluorescence (an "off" state). researchgate.netresearchgate.net Upon binding of a target cation to the receptor, this PET process can be inhibited, leading to a restoration of fluorescence (an "on" state). researchgate.net Conversely, anion binding can sometimes facilitate a PET process, resulting in quenching. rsc.org

Nucleophilic Attack: Certain anions, such as cyanide and fluoride (B91410), can act as nucleophiles and attack the electron-deficient C9 position of the acridinium ring. acs.orgacs.org This covalent modification disrupts the aromatic system, leading to a significant decrease in fluorescence and a noticeable color change. acs.orgacs.org

The recognition of an ion by an acridinium-based sensor is translated into a measurable optical signal, either through a change in fluorescence intensity or a colorimetric shift. rsc.orgacs.org The interaction between the acridinium moiety and the target ion is the key event that triggers this signal transduction.

For instance, the binding of anions to a receptor linked to an acridinium unit can induce conformational changes or alter the electronic properties of the system, thereby affecting the fluorescence output. rsc.org In some cases, anion binding can enhance fluorescence, a phenomenon observed with fluoride and chloride in certain macrocyclic acridinium receptors. rsc.org This enhancement can be attributed to a decrease in the activation energy for a photoinduced proton transfer reaction that is responsible for the emission process. rsc.org

Furthermore, the formation of host-guest complexes between acridinium-based receptors and anions can lead to anion-π interactions, where the anion interacts with the electron-poor aromatic system of the acridinium. rsc.org These interactions can contribute to the stability of the complex and modulate the optical signal. rsc.org

Design Strategies for Anion Detection and Selectivity

The rational design of acridinium-based chemosensors is crucial for achieving high selectivity towards specific anions. This involves the strategic placement of recognition sites and the fine-tuning of the electronic properties of the acridinium core.

Acridinium compounds are effective in sensing halide ions (F⁻, Cl⁻, Br⁻, I⁻). researchgate.netrsc.org The primary mechanism for halide detection is often dynamic fluorescence quenching, where the halide ions act as collisional quenchers. researchgate.netpsu.edu The quenching efficiency typically follows the order I⁻ > Br⁻ > Cl⁻, which is related to the "heavy atom effect" and the increasing polarizability of the larger halides. rsc.orgpsu.edu

To enhance selectivity, researchers have developed receptors that incorporate the acridinium unit within a larger macrocyclic structure. For example, a polyaza-macrocycle containing an acridine (B1665455) unit has shown unusual selectivity for chloride over fluoride, a deviation from the typical trend. rsc.org This selectivity is attributed to the specific binding interactions within the macrocyclic cavity. rsc.org

Another approach involves the covalent immobilization of acridinium dyes onto polymer supports. researchgate.netpsu.edu These sensor films can be used for the determination of aqueous halide ions, with the response being based on the diffusional quenching of the dye's fluorescence by the halide ions. psu.edu

| Halide Ion | Sensing Mechanism | Key Features | Reference(s) |

| F⁻ | Nucleophilic attack, Hydrogen bonding | High selectivity, often with color change | acs.orgresearchgate.net |

| Cl⁻ | Fluorescence quenching, Host-guest interaction | Can show enhanced fluorescence in specific macrocycles | researchgate.netrsc.org |

| Br⁻ | Fluorescence quenching | Moderate quenching efficiency | researchgate.netrsc.org |

| I⁻ | Fluorescence quenching | Strongest quenching effect among halides | researchgate.netrsc.org |

This table provides a summary of sensing mechanisms for different halide ions.

Acridinedione derivatives, which contain a 1,4-dihydropyridine (B1200194) scaffold, have been extensively investigated as highly selective chemosensors for fluoride ions. researchgate.netrsc.orgrsc.org These compounds exhibit a noticeable color change, often from colorless to yellow, upon the addition of fluoride ions, allowing for naked-eye detection. rsc.org

The selectivity for fluoride is attributed to a fluoride-mediated deprotonation of the N-H proton on the acridinedione ring. researchgate.netrsc.org This proton abstraction leads to a significant change in the electronic structure of the molecule, resulting in altered absorption and fluorescence properties. researchgate.netrsc.org Detailed spectroscopic studies, including UV-visible, fluorescence, and ¹H NMR spectroscopy, have confirmed this mechanism. rsc.orgrsc.org

Quantum mechanical studies have further elucidated the selectivity, showing that the interaction between acridinedione and fluoride is more favorable than with other anions like acetate. researchgate.netrsc.org This high selectivity makes acridinedione derivatives promising candidates for the development of non-invasive fluoride ion sensors. researchgate.net

| Acridinedione Derivative | Target Anion | Sensing Principle | Observed Change | Reference(s) |

| 9-phenyl-acridine-1,8-diones | F⁻ | Fluoride-mediated (NH) proton abstraction | Color change (colorless to yellow), Fluorescence change | researchgate.netrsc.org |

| Acridinedione-thiourea | AcO⁻, H₂PO₄⁻, F⁻ | Photoinduced Electron Transfer (PET) | Non-selective anion sensing | rsc.org |

This table presents examples of acridinedione derivatives and their anion sensing properties.

Fabrication and Characterization of Fiber Optic Chloride Sensors

The integration of acridinium-based sensing materials with fiber optic technology has led to the development of robust and portable sensors for in-situ monitoring of chloride ions. researchgate.netspiedigitallibrary.orgcity.ac.uk These sensors are particularly relevant for applications such as structural health monitoring of concrete structures, where chloride ingress can lead to corrosion. spiedigitallibrary.org

The fabrication of these sensors typically involves the following steps:

Synthesis of an Acridinium Dye: A fluorescent acridinium dye is synthesized, often with a functional group that allows for its covalent attachment to a substrate. researchgate.netspiedigitallibrary.org

Immobilization: The acridinium dye is covalently bound to a polymer substrate. researchgate.netspiedigitallibrary.org This immobilization prevents the dye from leaching out when the sensor is in contact with the sample solution. psu.edu The active material can be prepared as a powder and packed into a tablet form. researchgate.netcity.ac.uk

Integration with Fiber Optics: The polymer with the immobilized dye is attached to the tip of an optical fiber. researchgate.netresearchgate.net

The characterization of these fiber optic sensors involves calibrating their response to different concentrations of chloride ions. researchgate.netspiedigitallibrary.org The sensor's performance is evaluated based on its sensitivity, selectivity, response time, and reversibility. psu.edu Research has shown that these sensors can detect chloride concentrations greater than 0.1 M. researchgate.netspiedigitallibrary.orgcity.ac.uk The sensing mechanism is based on the collisional quenching of the acridinium dye's fluorescence by chloride ions. researchgate.netspiedigitallibrary.org

| Sensor Component | Function | Reference(s) |

| Acridinium Dye | Fluorescent indicator sensitive to chloride ions | researchgate.netspiedigitallibrary.org |

| Polymer Substrate | Covalently binds the dye, preventing leaching | researchgate.netpsu.edu |

| Optical Fiber | Transmits excitation light and collects fluorescence emission | researchgate.netresearchgate.net |

This table outlines the key components of an acridinium-based fiber optic chloride sensor.

Electrochemical Investigations of Acridinium Cations

Redox Behavior and Electrochemistry of Acridinium (B8443388) Systems

Acridinium cations are notable for their rich electrochemistry, participating in reversible redox processes that are fundamental to their application in catalysis and materials science. Their ability to accept and donate electrons underpins their function in a variety of electrochemical transformations.

Cyclic voltammetry (CV) is a primary technique for probing the electrochemical behavior of acridinium systems. gamry.com Studies using CV have demonstrated that the 9-phenyl-10-methyl-acridinium/acridan (AcPh+/AcPhH) redox couple can be cycled electrochemically between its oxidized (acridinium) and reduced (acridan) states without significant side reactions. researchgate.net This reversibility is a key characteristic of these systems.

The electrochemical reduction of an acridinium cation, such as N-methyl-9-phenylacridinium (Acr+), is a one-electron process that generates a neutral acridanyl radical (Acr•). acs.org This initial reduction is typically reversible. acs.orgnsf.gov For instance, the CV of a dimesityl phenyl borane (B79455) with an acridinium chromophore shows two distinct reduction waves, the first of which is a reversible reduction of the acridinium unit to its corresponding radical. nsf.gov In a bisacridinium-Zn(II) porphyrin conjugate, a reversible wave corresponding to the simultaneous one-electron reduction of the two acridinium units was observed. academie-sciences.fr

A crucial intermediate identified in these CV studies is the acridanyl radical. researchgate.net In the case of 9-phenyl-10-methyl-acridinium, the 9-phenyl-10-methyl-acridanyl radical (AcPh•) was identified as the first intermediate during electrochemical reduction. researchgate.net Unlike other acridanyl radicals, this specific radical shows no tendency to dimerize, a stability factor that contributes to the clean electrochemical cycling of the redox couple. researchgate.net In aprotic media, this radical can undergo a second reversible one-electron reduction to form an anion, which is then readily protonated to yield the fully reduced acridan. researchgate.net

| Acridinium Derivative | Redox Process | Potential (vs. reference) | Reference |

|---|---|---|---|

| N-methyl-9-phenylacridinium (Acr+) | Acr+ to Acr• (radical) | -0.9 V vs Ag/Ag+ | acs.org |

| Acridinium-borane acs.orgBF4 | First reduction (reversible) | -0.99 V vs. Fc/Fc+ | nsf.gov |

| Acridinium-borane fluoride (B91410) adduct 2-F | First reduction | -1.11 V vs. Fc/Fc+ | nsf.gov |

| Bisacridinium-Zn(II) porphyrin | Acridinium reduction | -0.475 V vs SCE | academie-sciences.fr |

When acridinium is part of a larger conjugated molecule, it can participate in intramolecular electron transfer, a process often initiated by light (photoinduced electron transfer, PET). nih.gov In donor-bridge-acceptor complexes, where acridinium acts as the acceptor, photoexcitation can lead to the formation of a charge-separated (CS) state. nih.govacs.org

Studies on 9-arylacridinium conjugates in solid glass matrices have shown that the fluorescence from charge-shift states is significantly enhanced. nih.gov This is due to the retardation of back-electron transfer pathways in the rigid medium. nih.gov The rates of back-electron transfer can be slowed by more than three orders of magnitude compared to conventional liquid solvents. ucdavis.edu This retardation is linked to the slow solvation times in the solid matrix, leading to long-lived charge-shift species that can persist for microseconds. nih.govucdavis.edu

In a bis(acridinium-Zn(II) porphyrin) system, the near-total quenching of fluorescence after excitation of either the acridinium or porphyrin units was attributed to an ultrafast electron transfer process. academie-sciences.fr Transient absorption analysis revealed that a photoinduced electron transfer from the porphyrin to an acridinium moiety occurs, followed by a very fast charge recombination of approximately 3 picoseconds. nih.gov The dynamics of these electron-transfer reactions are highly dependent on the surrounding medium. osti.gov For the 9-(4-biphenyl)-10-methylacridinium (BPAc+) conjugate, reaction times for intramolecular electron transfer were found to track solvent solvation times over a wide range. osti.gov

| Acridinium Conjugate System | Process | Key Finding | Reference |

|---|---|---|---|

| 9-arylacridinium conjugates in sucrose (B13894) octaacetate glass | Back-electron transfer | Rate retarded by >3 orders of magnitude vs. liquid solvents. nih.govucdavis.edu | nih.govucdavis.edu |

| Bis(acridinium-Zn(II) porphyrin) | Charge recombination | Occurs in ~3 picoseconds after photoinduced electron transfer. nih.gov | nih.gov |

| 9-(4-biphenyl)-10-methylacridinium (BPAc+) | Intramolecular electron transfer | Reaction times are ~2-fold larger than solvent solvation times, reaching a limit of ~3 ps in the fastest solvents. osti.gov | osti.gov |

Electrocatalytic Applications of Acridinium Derivatives

The redox properties of acridinium cations make them suitable candidates for use as organocatalysts in electrochemical reactions. They can act as mediators, facilitating electron transfer to or from a substrate in a catalytic cycle.

Acridinium salts have been employed as catalysts in dehydrogenation reactions. rsc.org A modular synthesis of acridinium photocatalysts has been developed through a process that involves a photochemical addition step followed by electrocatalytic dehydrogenation. chinesechemsoc.org This method allows for the late-stage functionalization of the acridinium core, providing access to a library of catalysts. chinesechemsoc.orgchinesechemsoc.org In one application, dual catalytic systems involving palladium and acridinium catalysts were used for the dehydrogenation of N-heterocycles under visible light irradiation. rsc.org Another system utilized TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as an organo-electrocatalyst for the acceptorless dehydrogenation of N-heterocycles, a process that can be coupled with acridinium-based synthesis. chinesechemsoc.org

The potential for acridinium derivatives to act as electrocatalysts for water oxidation has been investigated, largely in comparison to flavinium-based catalysts. researchgate.net While flavinium cations like Et-Fl+ were found to facilitate electrocatalytic water oxidation, the N-methyl-9-phenylacridinium (Acr+) cation was found to be inactive in accelerating this process. acs.orgacs.orgnih.gov

Cyclic voltammograms of Acr+ and Et-Fl+ in acetonitrile (B52724) are qualitatively similar, showing oxidation peaks at highly positive potentials. acs.orgresearchgate.net However, in the presence of water, their behaviors diverge. For Acr+, the current increase observed at potentials above +2 V is modest and equivalent to the background current from water oxidation directly on the electrode surface. acs.org This indicates that the acridinium ion does not facilitate the electrocatalytic oxidation of water to oxygen. acs.orgacs.org The difference in reactivity is thought to stem from their distinct reaction pathways with the electrode surface. acs.orgacs.org The activity of these iminium ions is also dependent on the electrode material, with stronger catalytic currents observed on "active" electrodes like platinum (Pt) and glassy carbon (GC), which can form surface oxide species. acs.org

Understanding the mechanism of electrocatalytic reactions involving acridinium requires the identification of transient intermediates. researchgate.net A combination of cyclic voltammetry, spectroscopy (NMR and ESR), and DFT quantum chemical calculations has been used to identify and characterize the main intermediates in processes such as electrocatalytic hydrogen evolution promoted by N-methyl-9-phenyl-acridinium iodide. researchgate.netresearchgate.netiaea.org

In the electrocatalytic hydrogen evolution reaction (HER), a proposed mechanism involves the initial reduction of the acridinium cation (PhAcr+) to its radical form (PhAcr•), followed by protonation. researchgate.net Analysis of the energetic and structural parameters of intermediate products suggests that the process involves the formation of an N-protonated radical cation, which then participates in a bimolecular reaction to eliminate molecular hydrogen. researchgate.net

In other processes, such as the C–H alkylation of acridinium salts, reaction intermediates have been isolated and characterized. chinesechemsoc.org Following the photochemical coupling of an acridinium salt with an organotrifluoroborate, a 3,4-dihydroacridinium intermediate was identified. chinesechemsoc.org This intermediate is more difficult to oxidize than its deprotonated form, 3,10-dihydroacridine, which is the species that undergoes TEMPO-mediated oxidation to yield the final alkylated acridinium product. chinesechemsoc.org

Structural and Supramolecular Chemistry of Acridinium Chloride

Crystallographic Analysis of Acridinium (B8443388) Complexes

Crystallographic analysis, particularly through single crystal X-ray diffraction, is the most powerful tool for elucidating the precise three-dimensional structure of acridinium complexes at the atomic level. uol.demdpi.com This technique provides detailed information on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that define the crystal packing. uol.de

Single crystal X-ray diffraction (SCXRD) has been extensively used to characterize a variety of acridinium chloride salts, often incorporating solvent molecules like water, methanol, or N,N-dimethylformamide (DMF) into the crystal lattice. rsc.orgnih.govnih.gov These studies determine fundamental crystallographic data, such as the space group and unit cell parameters, which are essential for a complete structural description.

For instance, 9-aminoacridinium (B1235168) chloride N,N-dimethylformamide monosolvate was found to crystallize in the monoclinic space group P2₁/c. nih.govnih.gov Another example, 9-carboxy-10-methylthis compound, crystallizes with water molecules, and its structure reveals how the ions and solvent molecules are arranged in the crystal lattice. rsc.orgresearchgate.net The analysis of the diffraction data allows for the precise determination of atomic coordinates, which in turn enables a detailed examination of the molecular geometry and the supramolecular assembly. uol.de The synthesis of new multi-component crystals, such as those involving acridine (B1665455) and diclofenac, has also been characterized by SCXRD, revealing the formation of salt forms where the acridine is protonated. mdpi.commdpi.com

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 9-Aminothis compound N,N-dimethylformamide monosolvate | C₁₃H₁₁N₂⁺·Cl⁻·C₃H₇NO | Monoclinic | P2₁/c | nih.govnih.gov |

| 9-Aminothis compound monohydrate | C₁₃H₁₁N₂⁺·Cl⁻·H₂O | Not specified | Not specified | rsc.org |

| 9-Aminothis compound dihydrate | C₁₃H₁₁N₂⁺·Cl⁻·2H₂O | Not specified | Not specified | rsc.org |

| Hydrogen bis(9-carboxy-10-methylacridinium) chloride dihydrate | (C₁₅H₁₂NO₂)₂H⁺·Cl⁻·2H₂O | Monoclinic | P2₁/n | researchgate.net |

A key feature of this compound complexes is the protonation of the endocyclic nitrogen atom (N10) of the acridine ring system. nih.govnih.goviucr.org This protonation is confirmed in crystal structures by locating the hydrogen atom from difference electron density maps and by analyzing the geometry and hydrogen bonding patterns. iucr.org The positive charge on the nitrogen atom significantly influences the electronic properties and intermolecular interactions of the molecule. rsc.org

The acridinium moiety itself is typically almost planar, a characteristic feature of its fused aromatic ring system. nih.govrsc.org However, slight deviations from planarity can occur. For example, in 9-aminothis compound N,N-dimethylformamide monosolvate, the dihedral angle between the two outer rings of the acridine system is small, with values like 1.18 (15)° and 3.39 (14)° for the two independent molecules in the asymmetric unit. nih.goviucr.org In 9-benzamido-acridinium chloride, the dihedral angle between the acridinium fused-ring system and the substituent benzene (B151609) ring is a much larger 63.10 (7)°. nih.gov The conformation of substituents, such as the twist angle of a carboxyl group relative to the acridine skeleton, is also determined with high precision. rsc.org

Intermolecular Interactions and Crystal Packing Motifs